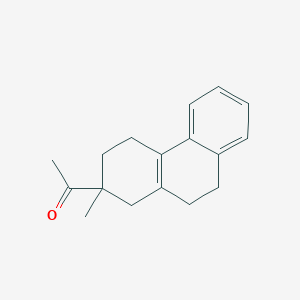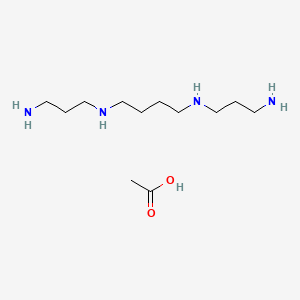
Spermine acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spermine acetate is a derivative of spermine, a biogenic polyamine found in various tissues and organisms. Spermine is essential for cellular metabolism and growth, and it plays a crucial role in stabilizing the helical structure of nucleic acids. This compound is often used in scientific research due to its ability to interact with DNA, RNA, and proteins, influencing various cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Spermine acetate can be synthesized through the acetylation of spermine. The reaction typically involves the use of acetic anhydride or acetyl chloride as the acetylating agent. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent the degradation of spermine. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The final product is subjected to rigorous quality control measures to ensure it meets the required standards for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
Spermine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce aldehydes and reactive oxygen species.
Reduction: It can be reduced to form primary amines.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetyl groups.
Major Products Formed
Oxidation: Produces aldehydes and reactive oxygen species.
Reduction: Forms primary amines.
Substitution: Results in the formation of various substituted spermine derivatives.
Scientific Research Applications
Spermine acetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizing agent for nucleic acids.
Biology: Plays a role in cell growth, gene regulation, and nucleic acid stabilization.
Industry: Used in the production of DNA vaccines and as a component in various biochemical assays.
Mechanism of Action
Spermine acetate exerts its effects through several mechanisms:
Free Radical Scavenging: Acts as a free radical scavenger, protecting DNA from oxidative damage.
Gene Regulation: Involved in the regulation of gene expression and stabilization of chromatin.
DNA Protection: Prevents endonuclease-mediated DNA fragmentation by forming adducts that protect DNA from oxidative damage.
Comparison with Similar Compounds
Spermine acetate is part of the polyamine family, which includes similar compounds such as spermidine and putrescine. These compounds share similar structures and functions but differ in their specific roles and effects:
Spermidine: Involved in cellular growth and autophagy regulation.
Putrescine: Precursor to spermidine and spermine, involved in cell proliferation.
Thermospermine: Structural isomer of spermine, involved in stress responses in plants.
This compound is unique due to its acetylated form, which enhances its stability and interaction with nucleic acids, making it particularly useful in research applications.
Properties
CAS No. |
65929-23-9 |
|---|---|
Molecular Formula |
C12H30N4O2 |
Molecular Weight |
262.39 g/mol |
IUPAC Name |
acetic acid;N,N'-bis(3-aminopropyl)butane-1,4-diamine |
InChI |
InChI=1S/C10H26N4.C2H4O2/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;1-2(3)4/h13-14H,1-12H2;1H3,(H,3,4) |
InChI Key |
CMWRPTYOFZMJLC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(CCNCCCN)CNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenamine, 3,3'-[(1,1,3,3-tetramethyl-1,3-disiloxanediyl)bis(4,1-butanediyloxy)]bis-](/img/structure/B14465325.png)
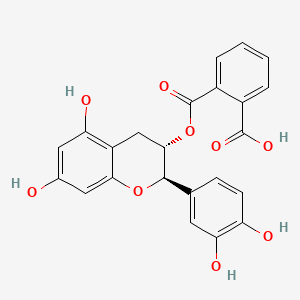

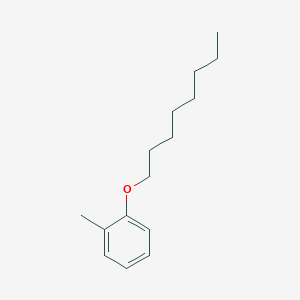
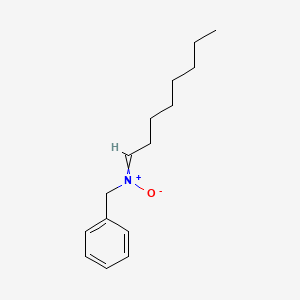
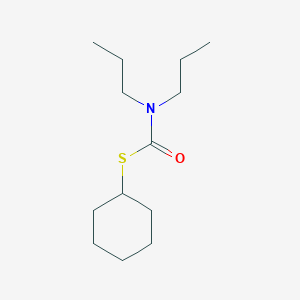
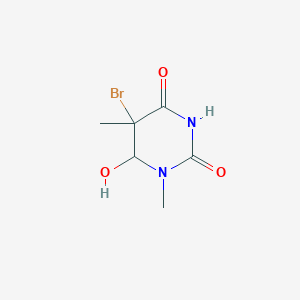
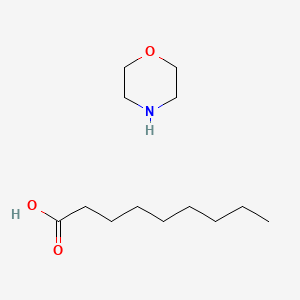
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
silane](/img/structure/B14465391.png)

![N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B14465395.png)

